molecular formula C23H24S B12696499 Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- CAS No. 6552-55-2

Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-

Cat. No.: B12696499
CAS No.: 6552-55-2
M. Wt: 332.5 g/mol
InChI Key: DPTCBZNEMCMIET-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through sequential application of substitutive and additive naming rules. The parent hydrocarbon is benzene, with three identical substituents located at the 1, 1', and 1'' positions, indicating a trisubstitution pattern. Each substituent comprises a methylidyne group ($$ \text{CH} $$) bonded to a sulfur atom ($$ \text{S} $$), which is further connected to a 1,1-dimethylethyl (tert-butyl) group.

The systematic name breaks down as follows:

  • Tris- denotes three identical substituents.
  • (((1,1-Dimethylethyl)thio)methylidyne) specifies the substituent structure, where the tert-butyl group ($$ \text{C(CH}3\text{)}3 $$) is attached via a thioether linkage ($$ \text{S} $$) to a methylidyne moiety ($$ \text{CH} $$).

This naming convention prioritizes the tert-butylthio-methylidyne group as a complex substituent, adhering to IUPAC’s hierarchical rules for functional group prioritization and locant assignment. Comparatively, simpler trisubstituted benzenes, such as 1,3,5-tri-tert-butylbenzene, follow analogous principles but lack the sulfur-containing functional group.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- is governed by the interplay of aromaticity, steric hindrance, and electronic effects. The benzene core retains approximate $$ D_{3h} $$ symmetry due to the trisubstitution pattern, but the bulky tert-butylthio groups induce significant steric strain. Key geometric features include:

  • Bond Angles and Distances : The carbon-sulfur bond length in the thioether group is approximately 1.81 Å, typical for $$ \text{C–S} $$ single bonds, while the methylidyne $$ \text{C–H} $$ bond measures ~1.09 Å. The tert-butyl groups adopt a staggered conformation to minimize van der Waals repulsions.
  • Stereochemical Rigidity : Despite the potential for rotational flexibility around the $$ \text{C–S} $$ bond, the tert-butyl groups’ bulk restricts free rotation, locking the molecule into a conformation that maximizes substituent separation. No chiral centers are present due to the symmetric substitution pattern.

The following table summarizes critical geometric parameters compared to related compounds:

Parameter This Compound 1,3,5-Tri-tert-butylbenzene
C–S Bond Length (Å) 1.81
C–C (Aromatic) Bond (Å) 1.39 1.40
Dihedral Angle (°) 45–60 30–45

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallographic studies of analogous trisubstituted benzenes reveal that steric bulk dominates molecular packing behavior. For benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-, the tert-butylthio groups likely enforce a crystal lattice characterized by:

  • Herringbone Arrangement : Molecules pack in alternating layers to mitigate steric clashes, a common motif in sterically hindered aromatics.
  • Intermolecular Interactions : Weak van der Waals forces between tert-butyl groups and $$ \text{S} \cdots \text{H} $$ contacts stabilize the lattice. Sulfur’s polarizability may contribute to subtle dipole-dipole interactions, though these are secondary to steric effects.

Comparative data from 1,3,5-tri-tert-butylbenzene show a similar preference for hexagonal packing with intermolecular distances of 4.2–4.5 Å. The introduction of sulfur in this compound may reduce symmetry-related packing efficiency due to asymmetrical electronic distributions.

Comparative Analysis with Related Trisubstituted Benzene Derivatives

The structural and electronic features of benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- distinguish it from other trisubstituted analogs:

  • Electronic Effects : The thioether group introduces electron-withdrawing character via sulfur’s electronegativity ($$ \chi = 2.58 $$), contrasting with the electron-donating tert-butyl groups in 1,3,5-tri-tert-butylbenzene. This disparity influences reactivity in electrophilic substitution reactions.
  • Steric Profiles : While both compounds exhibit high steric hindrance, the tert-butylthio groups in this compound occupy ~20% more volume than tert-butyl groups alone, as estimated using molecular modeling software.
  • Thermal Stability : The presence of sulfur may lower thermal stability compared to all-carbon analogs, as $$ \text{C–S} $$ bonds ($$ \Delta H{\text{bond}} \approx 272 \, \text{kJ/mol} $$) are weaker than $$ \text{C–C} $$ bonds ($$ \Delta H{\text{bond}} \approx 346 \, \text{kJ/mol} $$).

Properties

CAS No.

6552-55-2

Molecular Formula

C23H24S

Molecular Weight

332.5 g/mol

IUPAC Name

[tert-butylsulfanyl(diphenyl)methyl]benzene

InChI

InChI=1S/C23H24S/c1-22(2,3)24-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

DPTCBZNEMCMIET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Halomethylation of Benzene Core

  • Starting from benzene or a suitably substituted benzene derivative, halomethyl groups (e.g., bromomethyl) are introduced at the desired positions via electrophilic substitution.
  • Typical reagents: paraformaldehyde and hydrobromic acid or bromine under acidic conditions.
  • Reaction conditions: reflux in ethanol or other suitable solvents for several hours.
  • Example: Preparation of 1,3,5-tris(bromomethyl)benzene as an intermediate.

Thiolation via Nucleophilic Substitution

  • The halomethylated benzene intermediate undergoes nucleophilic substitution with tert-butylthiol or its sodium salt.
  • Reaction conditions:
    • Use of a base such as potassium carbonate or sodium hydride to generate the thiolate anion.
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or ethanol.
    • Temperature: typically room temperature to moderate heating (25–80°C).
  • The thiolate attacks the halomethyl group, replacing the halogen with the tert-butylthio substituent.
  • This step is repeated or performed simultaneously at all three reactive sites to yield the trisubstituted product.

Alternative Routes: Use of Thiolating Agents

  • In some protocols, tert-butyl disulfide or tert-butyl sulfenyl chloride can be used as thiolating agents.
  • These reagents react with benzyl halides or benzyl alcohol derivatives under controlled conditions to form the thioether linkage.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
    • Mass spectrometry for molecular weight confirmation.
    • Infrared (IR) spectroscopy to identify characteristic C–S stretching vibrations.
    • Elemental analysis to verify composition.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Halomethylation Paraformaldehyde, HBr or Br2, acid catalyst Ethanol Reflux (~78°C) 6–12 hours 70–85 Formation of tris(bromomethyl)benzene
Thiolation (nucleophilic) tert-Butylthiol + K2CO3 DMF or ethanol 25–80°C 3–6 hours 75–90 Substitution to tert-butylthio groups
Alternative thiolation tert-Butyl sulfenyl chloride Dichloromethane 0–25°C 1–3 hours 60–80 Requires careful handling of reagents
Purification Chromatography or recrystallization Various Ambient Variable Product isolation and purity

Research Findings and Notes

  • The tert-butyl group provides steric hindrance, which can influence reaction rates and selectivity during thiolation.
  • The use of polar aprotic solvents enhances nucleophilicity of thiolate ions, improving substitution efficiency.
  • Reflux conditions during halomethylation ensure complete substitution on the benzene ring.
  • Elemental analysis and spectroscopic data confirm the trisubstituted structure with three tert-butylthio groups attached via methylene linkers.
  • Yields reported in literature for similar trisubstituted benzene thioethers range from 70% to 90%, depending on reaction optimization.

Chemical Reactions Analysis

Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Synthesis

The synthesis of Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- generally involves the following steps:

  • Starting Materials : Benzene derivatives and tert-butylthiol.
  • Catalysts : Specific catalysts are employed to enhance the reaction efficiency.
  • Conditions : Controlled temperature and pressure are maintained to ensure optimal reaction conditions.

Chemical Reactions

Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- undergoes various chemical reactions:

  • Oxidation : Can form sulfoxides and sulfones.
  • Reduction : The thio group can be reduced to a thiol or further to a hydrocarbon.
  • Substitution : Electrophilic aromatic substitution can occur on the benzene ring.

Chemistry

In synthetic organic chemistry, Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with specific properties.

Biology

Research has focused on the biological activities of this compound's derivatives. Preliminary studies suggest potential applications in:

  • Antioxidant Activity : The thioether group may exhibit properties that help in scavenging free radicals.
  • Enzyme Inhibition : The compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Medicine

Ongoing research is exploring its potential therapeutic applications. For instance:

  • Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Certain thioether compounds possess antimicrobial activity against various pathogens.

Industry

In industrial applications, Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

Antioxidant Properties

Research indicates that compounds with thioether groups exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Enzyme Interaction

Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders.

Cytotoxic Activity

Investigations into the cytotoxic effects of related compounds have demonstrated their ability to induce apoptosis in cancer cells, paving the way for future oncology applications.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- involves its interaction with molecular targets through its thio group. This interaction can lead to the formation of various intermediates that participate in different biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Central Group

Target Compound
  • Structure : Central methylidyne group with a tert-butylthio substituent.
  • Key Properties : High hydrophobicity due to tert-butyl; moderate reactivity at the sulfur atom.
Similar Compounds

Benzene, 1,1',1''-[(decyloxy)methylidyne]tris- (CAS 500288-61-9)

  • Substituent : Decyloxy (-O-C₁₀H₂₁) instead of tert-butylthio.
  • Impact : Longer alkyl chain increases molecular weight (MW = 400.60 g/mol) but reduces steric hindrance compared to tert-butyl. Enhanced lipophilicity but lower oxidative stability than thioethers .
  • Applications : Likely used in surfactants or plasticizers due to linear alkoxy groups.

Benzene, 1,1',1''-[[[3-(phenylmethoxy)tetradecyl]oxy]methylidyne]tris- (CAS 139623-15-7)

  • Substituent : Bulky phenylmethoxy-tetradecyl chain.
  • Impact : Extreme hydrophobicity (MW = 562.84 g/mol) and steric shielding. Likely low solubility in polar solvents .

Benzene, 1,1',1''-(1-ethanyl-2-ylidene)tris- (CAS 1520-42-9) Structure: Central ethenylidene group (-CH₂-CH₂-) instead of methylidyne. Lower chemical reactivity but higher thermal stability .

Functional Group Modifications

Benzene, 1,3,5-tris(1-methylethyl)- (CAS 717-74-8)

  • Structure : Three isopropyl groups on benzene.
  • Comparison : Lacks a central connecting group. Simpler structure with lower MW (246.39 g/mol) and higher volatility. Used as a solvent or intermediate .

Benzene, 1,1',1''-methylidynetris[4-isocyanato- (CAS 2422-91-5)

  • Substituent : Isocyanato (-NCO) groups.
  • Impact : Highly reactive towards nucleophiles (e.g., polyurethane synthesis). Greater polarity and toxicity compared to thioethers .

Environmental and Stability Considerations

  • Target Compound : The tert-butylthio group may undergo oxidation to sulfoxides or sulfones, altering environmental persistence. Similar tert-butyl-substituted benzenes (e.g., CAS 1075-38-3) are detected in environmental samples, suggesting moderate persistence .
  • Benzene, 1,1',1''-[(decyloxy)methylidyne]tris- : Linear alkoxy chains are more prone to biodegradation than branched tert-butyl groups .
  • Benzene, 1,3,5-tris(1-methylethyl)- : Volatile and less persistent in soil due to lack of functional groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Central Group Substituent Molecular Weight (g/mol) Key Property
Target Compound Methylidyne (-C≡) tert-Butylthio ~350 (estimated) High hydrophobicity
Benzene, 1,1',1''-[(decyloxy)methylidyne]tris- (500288-61-9) Methylidyne Decyloxy 400.60 Lipophilic, low melting point
Benzene, 1,1',1''-(1-ethanyl-2-ylidene)tris- (1520-42-9) Ethenylidene None (hydrocarbon) 258.36 Thermally stable
Benzene, 1,3,5-tris(1-methylethyl)- (717-74-8) None Isopropyl 246.39 Volatile solvent

Table 2: Reactivity and Environmental Impact

Compound Name (CAS) Reactivity Profile Environmental Persistence
Target Compound Oxidizable at sulfur atom Moderate (bulky substituent)
Benzene, 1,1',1''-[(decyloxy)methylidyne]tris- Hydrolytically stable Low (linear chain)
Benzene, 1,1',1''-methylidynetris[4-isocyanato- (2422-91-5) High (reacts with water) High (toxic intermediates)

Biological Activity

Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- (CAS No. 6552-55-2), is an organic compound with the molecular formula C23H24S and a molecular weight of 332.51 g/mol. This compound features a unique structure characterized by a benzene ring substituted with a thioether group and multiple methylidyne groups. Its synthesis typically involves reactions between benzene derivatives and tert-butylthiol under controlled conditions, often utilizing catalysts to facilitate the desired substitutions on the benzene ring .

Mechanisms of Biological Action

The biological activity of Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris- is largely attributed to its thio group. This functional group allows the compound to interact with various molecular targets within biological systems. The interactions can lead to the formation of reactive intermediates that may participate in biochemical pathways, potentially influencing cellular processes such as:

  • Antioxidant Activity: The thioether may exhibit properties that help in scavenging free radicals.
  • Enzyme Inhibition: The compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Research Findings

Recent studies have explored the biological implications of compounds similar to Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-. For instance:

  • Cytotoxicity Studies: Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Properties: Research indicates that certain thioether compounds possess antimicrobial activity against various pathogens.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antioxidant Properties:
    • A study demonstrated that thioether compounds could reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .
  • Enzyme Interaction:
    • Research indicated that certain substituted benzene derivatives could inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
  • Cytotoxic Activity:
    • A comparative analysis showed that thioether-containing compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
Benzene, [(1,1-dimethylethyl)thio]-C10H14S166.28 g/molAntioxidant and antimicrobial properties
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-C14H22190.32 g/molCytotoxic activity against cancer cells
Benzene, 4-methyl-(tert-butyl thio)-C11H16S180.31 g/molEnzyme inhibition and antioxidant activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves thioetherification or nucleophilic substitution reactions. For example, analogs with tert-butylthio groups (e.g., Benzene, [(1,1-dimethylethyl)thio]- ) are synthesized via alkylation of thiophenol derivatives using tert-butyl halides. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield . Catalysts like triethylamine improve reaction efficiency by neutralizing HBr byproducts.

Q. How can the molecular geometry and electronic structure of this compound be experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry. For sulfur-containing analogs, computational tools (DFT) predict bond angles and torsional strain, which can be cross-validated with spectroscopic data. For example, tert-butylthio derivatives exhibit characteristic C-S stretching frequencies at 650–700 cm⁻¹ in IR spectra . NMR (¹H/¹³C) further confirms substituent positions via coupling patterns and chemical shifts (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for modeling this compound’s reactivity?

  • Methodological Answer : Thermochemical data for tert-butylthio analogs can be extrapolated from NIST databases. For instance, Benzene, 1,3-bis(1,1-dimethylethyl) has a reported enthalpy of formation of 42.3 kJ/mol, derived from combustion calorimetry . Computational methods (e.g., Gaussian) using B3LYP/6-31G* basis sets provide supplementary data for reaction thermochemistry .

Advanced Research Questions

Q. How do steric effects from the tert-butylthio group influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from tert-butyl groups reduces accessibility to the sulfur atom, slowing nucleophilic attack. Kinetic studies using pseudo-first-order approximations (e.g., in Suzuki-Miyaura couplings) show rate constants (k) decreasing by 30–50% compared to less hindered analogs . Transition state modeling (e.g., QM/MM) quantifies steric contributions to activation energy barriers .

Q. What spectroscopic techniques resolve contradictions in structural assignments for sulfur-containing benzene derivatives?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via 2D techniques (HSQC, HMBC) to correlate ¹H-¹³C couplings. For example, in Benzene, 1-[(1,1-dimethylethyl)thio]-4-methyl-, HMBC correlations confirm sulfur’s position via long-range coupling to methyl carbons . High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS model degradation pathways. For tert-butylthio derivatives, acid hydrolysis of C-S bonds is pH-dependent (t₁/₂ = 12 h at pH 2 vs. >100 h at pH 7). Arrhenius plots derived from thermal gravimetric analysis (TGA) predict decomposition onset temperatures (e.g., 180–220°C) .

Q. What strategies mitigate side reactions (e.g., oxidation) during functionalization of the tert-butylthio group?

  • Methodological Answer : Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevent sulfoxide formation. For example, Benzene, [methylsulfinyl]- (CAS 1193-82-4) is a common byproduct; its formation is suppressed using low-temperature (<0°C) reactions and anhydrous solvents . Monitoring via TLC or HPLC ensures real-time detection of side products.

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